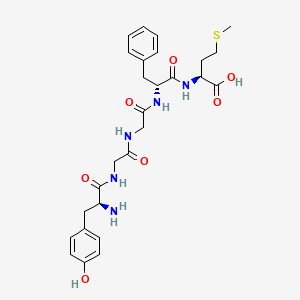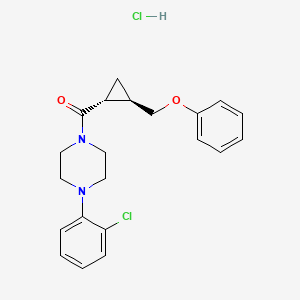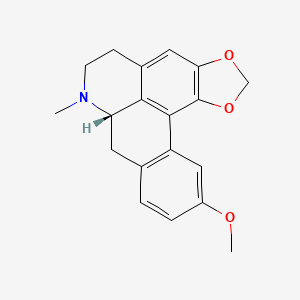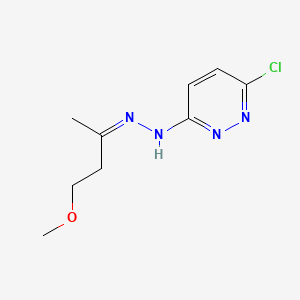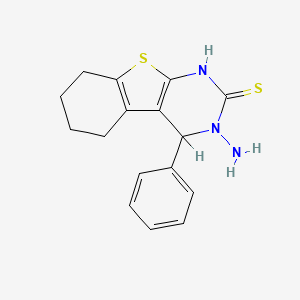
3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione: is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure consists of a benzothieno ring fused with a pyrimidine ring, along with an amino group and a phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step involves the cyclization of a suitable thiourea derivative with a benzothiophene precursor under acidic or basic conditions to form the benzothienopyrimidine core.
Phenylation: The phenyl group is introduced via electrophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothienopyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Chemical Biology: Utilized as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-2-thione: A closely related compound with similar structural features.
Benzothienopyrimidines: A broader class of compounds with varying substituents on the benzothieno and pyrimidine rings.
Uniqueness
The uniqueness of 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and thione functionality makes it a versatile scaffold for further chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
128352-86-3 |
|---|---|
Fórmula molecular |
C16H17N3S2 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
3-amino-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C16H17N3S2/c17-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)21-15(13)18-16(19)20/h1-3,6-7,14H,4-5,8-9,17H2,(H,18,20) |
Clave InChI |
ZLCMFDBBUZTCBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





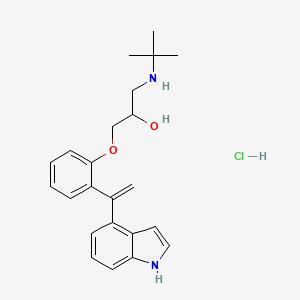

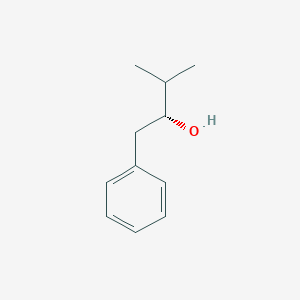
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
